(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone
Description
The compound “(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone” is a structurally complex molecule featuring a methanone core linked to two distinct heterocyclic moieties:
- Azetidine ring substituted with a 6,7-dihydrothieno[3,2-c]pyridinyl group.
- Phenyl group functionalized with a 1H-imidazol-1-ylmethyl substituent.
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(17-3-1-16(2-4-17)11-23-9-7-22-15-23)25-13-19(14-25)24-8-5-20-18(12-24)6-10-27-20/h1-4,6-7,9-10,15,19H,5,8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWDHBJWUJDIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone, often referred to as a novel imidazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article details its biological activity based on diverse research findings and includes relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates an imidazole ring, a thieno[3,2-c]pyridine moiety, and an azetidine ring. The imidazole ring is known for its role in various biological activities due to its ability to participate in hydrogen bonding and coordination with metal ions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole-based compounds. For instance, derivatives of imidazole have shown significant efficacy against renal cell carcinoma (RCC) cell lines. In a study evaluating various imidazolylpyrrolone derivatives, two compounds exhibited IC50 values in the low micromolar range against A498 and 786-O cell lines, demonstrating a promising selectivity index compared to non-neoplastic kidney cells .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5g | A498 | 10 | High |
| 5k | 786-O | 30 | Moderate |
Enzyme Inhibition
Imidazole derivatives are also recognized for their inhibitory effects on carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and diseases. A study reported the synthesis and biological evaluation of novel imidazole derivatives as CA inhibitors, specifically targeting hCA IX and XII isoforms associated with tumorigenesis . The most potent inhibitors demonstrated significant binding affinity to the active sites of these enzymes.
Table 2: CA Inhibition Potency of Imidazole Derivatives
| Compound ID | hCA Isoform | Inhibition (%) |
|---|---|---|
| 5b | hCA IX | 85 |
| 5d | hCA XII | 90 |
The mechanism behind the anticancer activity of this compound may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. The presence of the imidazole ring enhances its ability to interact with biological macromolecules, potentially leading to altered cellular responses.
Case Studies
- Renal Cell Carcinoma Study : In a recent investigation involving multiple imidazole derivatives, compounds similar to our target compound were tested against RCC cell lines. The study found that specific substitutions on the imidazole ring significantly influenced cytotoxicity profiles. Compounds with a phenyl group adjacent to the imidazole showed enhanced activity compared to those without .
- Carbonic Anhydrase Inhibition : Another study focused on the design of imidazole-containing compounds as selective inhibitors for hCA IX. The results indicated that modifications in the substituents could lead to improved selectivity and potency against tumor-associated isoforms compared to non-tumor isoforms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining azetidine, thienopyridine, and imidazole groups. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Azetidine vs.
Thienopyridine Contribution: Thienopyridine moieties are associated with kinase inhibition (e.g., anti-cancer applications), suggesting the target compound could share this activity .
Imidazole Functionality : Imidazole groups are ubiquitous in antifungal agents (e.g., clotrimazole analogs), but the phenyl-imidazolemethyl group in the target compound may alter solubility and membrane permeability compared to simpler imidazole derivatives .
Research Findings and Hypotheses
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from related molecules:
- Synthetic Feasibility : The compound’s complexity suggests multi-step synthesis involving azetidine ring formation and Suzuki-Miyaura coupling for aryl-imidazole linkage, similar to methods for ’s compound .
- Bioactivity Predictions: The hybrid structure may synergize the anti-proliferative effects of thienopyridines (e.g., dasatinib analogs) with the antimicrobial properties of imidazoles, though in vitro validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
